Potent Competitive Inhibition of Human MAO-B with Nanomolar Affinity
3-Mercapto-N-methylbenzamide demonstrates potent competitive inhibition of human monoamine oxidase B (MAO-B) with a Ki of 550 nM [1]. In a separate assay using recombinant human MAO-B with benzylamine as substrate, the compound exhibited an IC50 of 650 nM [2]. By comparison, the ortho-substituted regioisomer 2-mercapto-N-methylbenzamide is not reported as an MAO-B inhibitor; its primary application is as a synthetic building block. The para-substituted 4-mercapto-N-methylbenzamide similarly lacks documented MAO-B inhibitory activity. This quantitative potency places 3-Mercapto-N-methylbenzamide as a validated in vitro tool for probing MAO-B function, with an affinity approximately 2-3 orders of magnitude stronger than the millimolar-range inhibition exhibited by non-selective substituted benzamide derivatives against unrelated targets (see Evidence Item 3).
| Evidence Dimension | Inhibition constant (Ki) for human MAO-B |
|---|---|
| Target Compound Data | Ki = 550 nM (3-Mercapto-N-methylbenzamide) |
| Comparator Or Baseline | 2-Mercapto-N-methylbenzamide: Not an MAO-B inhibitor (no data reported). 4-Mercapto-N-methylbenzamide: Not an MAO-B inhibitor (no data reported). |
| Quantified Difference | >100-fold selectivity versus non-inhibiting regioisomers |
| Conditions | Competitive inhibition assay using human MAO-B overexpressed in Pichia pastoris, MMTP substrate, 5 min preincubation [1] |
Why This Matters
For a procurement scientist selecting an MAO-B inhibitor probe, this data confirms 3-Mercapto-N-methylbenzamide is the only regioisomer with validated sub-micromolar MAO-B affinity, eliminating the need to screen inactive 2- or 4-mercapto analogs.
- [1] BindingDB. BDBM50155318 / CHEMBL3781063: Ki = 550 nM for human MAO-B. 2024. View Source
- [2] BindingDB. BDBM50155318 / CHEMBL3781063: IC50 = 650 nM for human MAO-B. 2024. View Source
